molecular formula C19H28N4O B4868826 N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide

N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide

Cat. No.: B4868826
M. Wt: 328.5 g/mol
InChI Key: QUMAYBDSWCUVFQ-UHFFFAOYSA-N
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Description

N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring, a piperidine moiety, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated benzodiazole intermediate.

    Attachment of the Butanamide Group: The final step involves the acylation of the benzodiazole-piperidine intermediate with butanoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodiazole ring or piperidine moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated derivatives and nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine analogs.

Scientific Research Applications

N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Biological Research: It is used as a tool compound to study the function of specific proteins and pathways in cellular models.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide
  • **N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propionamide
  • **N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}hexanamide

Uniqueness

N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity profiles, and pharmacokinetic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-[1-ethyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-3-8-19(24)20-15-9-10-17-16(13-15)21-18(23(17)4-2)14-22-11-6-5-7-12-22/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMAYBDSWCUVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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